叔丁基 4-氨甲酰哌嗪-1-羧酸酯

描述

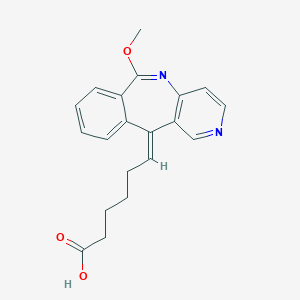

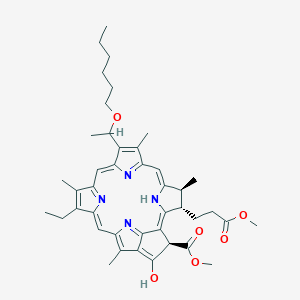

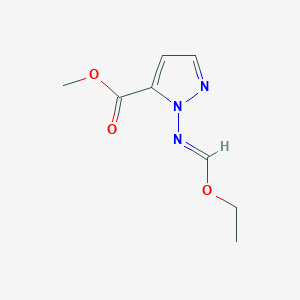

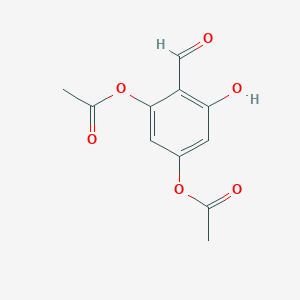

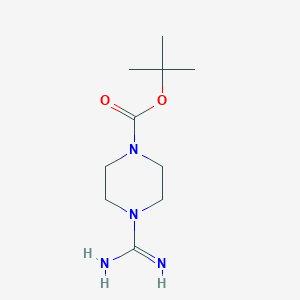

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring indicates the presence of a tertiary butyl substituent, which is known for increasing steric bulk and can influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves various chemical reactions and starting materials. For instance, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was achieved from L-alanine and involved the preparation of enantiomerically pure compounds through benzylation and oxidative coupling reactions . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods demonstrate the versatility in synthesizing tert-butyl piperazine-1-carboxylate derivatives, which can be tailored for specific functional groups and structural requirements.

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been elucidated using various analytical techniques. X-ray diffraction studies have provided detailed insights into the crystalline structure of these compounds. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to crystallize in the monoclinic space group with typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined, revealing weak intermolecular interactions and aromatic π-π stacking interactions that contribute to the three-dimensional architecture of the compound .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their applications in synthesizing biologically active compounds. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, which is a key step for the production of benzimidazole compounds with biological activity . Another derivative underwent a Mitsunobu reaction followed by alkaline hydrolysis to afford trans isomers, demonstrating the stereoselective nature of the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric hindrance around the piperazine ring, potentially affecting the solubility, boiling point, and stability of the compound. The crystalline structure, as revealed by X-ray diffraction studies, can also provide information on the melting point and the intermolecular forces present in the solid state . These properties are crucial for the compound's applications in pharmaceutical synthesis and other chemical industries.

科学研究应用

合成与药物化学

叔丁基 4-氨甲酰哌嗪-1-羧酸酯是合成各种药理活性化合物的重要中间体。它已用于开发小分子抗癌药物,利用其与癌细胞中 PI3K/AKT/mTOR 通路相互作用的能力 (Zhang、Ye、Xu 和 Xu,2018)。此外,该化合物的衍生物已被合成用于生物学评估,包括体外抗菌和驱虫活性,如 Sanjeevarayappa 等人的研究(2015 年)中所示,该研究突出了其在解决各种传染病方面的潜力 (Sanjeevarayappa、Iyengar、Kumar 和 Suchetan,2015)。

在催化和化学反应中的作用

该化合物因其在催化过程和化学反应中的作用而受到关注。例如,它参与了新型蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的合成,如 Chen Xin-zhi(2011 年)的一项研究中所述。这证明了其在合成具有显着药理性质的复杂分子的效用 (Xin-zhi,2011)。

材料科学和缓蚀

在材料科学中,叔丁基 4-氨甲酰哌嗪-1-羧酸酯衍生物在缓蚀领域中探索了一种新应用。Praveen 等人(2021 年)的研究表明,它在保护腐蚀环境中的钢表面方面有效,展示了在工业应用中的潜在作用 (Praveen、Prasanna、Mallikarjuna、Jagadeesh、Hebbar 和 Rashmi,2021)。

安全和危害

The safety information for Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate indicates that it has a GHS07 pictogram, with the signal word "warning" . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl 4-carbamimidoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12/h4-7H2,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNAHJKRZWPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569929 | |

| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate | |

CAS RN |

153836-14-7 | |

| Record name | tert-Butyl 4-carbamimidoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。